2-(4-nitrophenoxy)-N-[4-(propan-2-yl)phenyl]acetamide
Overview
Description
2-(4-nitrophenoxy)-N-[4-(propan-2-yl)phenyl]acetamide is an organic compound with the molecular formula C17H18N2O4 It is characterized by the presence of a nitrophenoxy group and an isopropylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenoxy)-N-[4-(propan-2-yl)phenyl]acetamide typically involves the following steps:
Nitration: The starting material, phenol, undergoes nitration to form 4-nitrophenol.
Etherification: 4-nitrophenol is then reacted with an appropriate alkylating agent to form 4-nitrophenoxy derivative.
Acylation: The 4-nitrophenoxy derivative is acylated with acetic anhydride to form the acetamide intermediate.
Substitution: Finally, the acetamide intermediate undergoes a substitution reaction with 4-(propan-2-yl)phenylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenoxy)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under basic conditions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Phenolate ions, hydroxide ions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 2-(4-aminophenoxy)-N-[4-(propan-2-yl)phenyl]acetamide.
Substitution: Various substituted phenoxy derivatives.
Hydrolysis: 4-(propan-2-yl)phenylamine and acetic acid.
Scientific Research Applications
2-(4-nitrophenoxy)-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenoxy)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with molecular targets and pathways. For instance, the nitrophenoxy group can undergo reduction to form an amino group, which may interact with biological macromolecules such as enzymes and receptors. The acetamide moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-(2-nitrophenoxy)phenyl)ethanone: Similar structure with a nitrophenoxy group and a phenyl ring, but with an ethanone backbone.
2-(4-nitrophenoxy)methyl]oxirane: Contains a nitrophenoxy group and an oxirane ring, differing in the functional groups attached to the phenoxy moiety.
Uniqueness
2-(4-nitrophenoxy)-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-nitrophenoxy)-N-(4-propan-2-ylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12(2)13-3-5-14(6-4-13)18-17(20)11-23-16-9-7-15(8-10-16)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFHEGJXXRKRIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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